1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea
CAS No.: 1791104-66-9
Cat. No.: VC7512760
Molecular Formula: C14H19N3O
Molecular Weight: 245.326
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1791104-66-9 |
|---|---|
| Molecular Formula | C14H19N3O |
| Molecular Weight | 245.326 |
| IUPAC Name | 1-(2-indol-1-ylethyl)-3-propan-2-ylurea |
| Standard InChI | InChI=1S/C14H19N3O/c1-11(2)16-14(18)15-8-10-17-9-7-12-5-3-4-6-13(12)17/h3-7,9,11H,8,10H2,1-2H3,(H2,15,16,18) |
| Standard InChI Key | DWOCGOQIPRLAQI-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)NCCN1C=CC2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(2-(1H-Indol-1-yl)ethyl)-3-isopropylurea consists of a urea backbone (-NH-C(O)-NH-) substituted with an isopropyl group at one nitrogen atom and a 2-(1H-indol-1-yl)ethyl moiety at the other. The indole system, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, adopts a planar conformation with delocalized π-electrons. Substituents at the indole’s 1-position, as seen here, are less common than 3-position derivatives but can significantly alter electronic and steric properties .
Key Structural Parameters (Hypothetical)
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O |
| Molecular Weight | 245.32 g/mol |
| Hydrogen Bond Donors | 3 (urea NH, indole NH) |
| Hydrogen Bond Acceptors | 2 (urea carbonyl, indole N) |
| Rotatable Bonds | 5 |
| Topological Polar SA | 58.2 Ų |
Note: Values derived from computational modeling of analogous urea-indole systems .
Synthesis and Characterization
Synthetic Routes
While no published protocol explicitly details the synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea, established methods for analogous compounds suggest two plausible pathways:
Urea Condensation Approach
-
Intermediate Preparation:
-
2-(1H-Indol-1-yl)ethylamine is synthesized via nucleophilic substitution of 1H-indole with 2-chloroethylamine under basic conditions.
-
Isopropylamine serves as the second amine component.
-
-
Urea Formation:
Carbodiimide-Mediated Coupling
Alternative routes employ carbodiimides (e.g., EDC) to activate carboxylic acid precursors, though this method is less common for urea synthesis .
Spectroscopic Characterization
Hypothetical data based on structurally similar compounds:
-
FT-IR:
-
¹H NMR (CDCl₃):
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
LogP: Estimated at 2.8 (moderate lipophilicity favoring blood-brain barrier penetration) .
-
Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation with co-solvents .
Metabolic Stability
-
Cytochrome P450 Interactions: Predicted to inhibit CYP3A4 and CYP2D6 due to the indole moiety’s π-π stacking with heme iron .
-
Phase II Metabolism: Likely glucuronidation at the urea nitrogen or indole NH positions .
Challenges and Future Directions
Synthetic Limitations
-
Regioselectivity: Achieving selective substitution at indole’s 1-position requires stringent reaction conditions .
-
Urea Stability: Hydrolytic degradation under acidic/basic conditions may limit oral bioavailability .
Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume